(Z)-5-((1H-indol-3-yl)methylene)-3-(phenylamino)-2-thioxothiazolidin-4-one
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Overview
Description
(Z)-5-((1H-indol-3-yl)methylene)-3-(phenylamino)-2-thioxothiazolidin-4-one is a heterocyclic compound that features an indole moiety, a thiazolidinone ring, and a phenylamino group. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-((1H-indol-3-yl)methylene)-3-(phenylamino)-2-thioxothiazolidin-4-one typically involves the condensation of 1H-indole-3-carbaldehyde with 3-(phenylamino)-2-thioxothiazolidin-4-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed in a suitable solvent like ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-5-((1H-indol-3-yl)methylene)-3-(phenylamino)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxothiazolidinone ring to a thiazolidine ring.
Substitution: The indole and phenylamino groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted indole and phenylamino derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-5-((1H-indol-3-yl)methylene)-3-(phenylamino)-2-thioxothiazolidin-4-one is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown promise in biological studies due to its potential as an enzyme inhibitor. It can interact with various biological targets, making it a candidate for drug discovery and development. Studies have indicated its potential in inhibiting enzymes involved in cancer and inflammatory diseases.
Medicine
In medicine, this compound is being investigated for its therapeutic potential. Its ability to modulate biological pathways makes it a candidate for the treatment of diseases such as cancer, diabetes, and neurodegenerative disorders.
Industry
In the industrial sector, the compound’s unique chemical properties make it useful in the development of new materials and chemical processes. It can be used as a precursor for the synthesis of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (Z)-5-((1H-indol-3-yl)methylene)-3-(phenylamino)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. The indole moiety can bind to enzyme active sites, inhibiting their activity. The phenylamino group can interact with cellular receptors, modulating signal transduction pathways. The thioxothiazolidinone ring can form covalent bonds with target proteins, leading to their inactivation.
Comparison with Similar Compounds
Similar Compounds
(Z)-5-((1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one: Lacks the phenylamino group, which may affect its biological activity.
(Z)-5-((1H-indol-3-yl)methylene)-3-(methylamino)-2-thioxothiazolidin-4-one: Contains a methylamino group instead of a phenylamino group, which can alter its chemical and biological properties.
(Z)-5-((1H-indol-3-yl)methylene)-3-(phenylamino)-2-oxothiazolidin-4-one: Contains an oxo group instead of a thioxo group, which can impact its reactivity and stability.
Uniqueness
(Z)-5-((1H-indol-3-yl)methylene)-3-(phenylamino)-2-thioxothiazolidin-4-one is unique due to the presence of both the indole and phenylamino groups, which contribute to its diverse chemical reactivity and potential biological activities. The thioxothiazolidinone ring adds to its stability and ability to form covalent bonds with target proteins, enhancing its therapeutic potential.
Properties
IUPAC Name |
3-anilino-4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-1,3-thiazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3OS2/c22-17-16(10-12-11-19-15-9-5-4-8-14(12)15)24-18(23)21(17)20-13-6-2-1-3-7-13/h1-11,20,22H/b12-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVDPQSJNQZGFEJ-ZRDIBKRKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN2C(=C(SC2=S)C=C3C=NC4=CC=CC=C43)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NN2C(=C(SC2=S)/C=C/3\C=NC4=CC=CC=C43)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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